5-[4-(trifluoromethoxy)phenyl]-2H-tetrazole
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Overview
Description
5-[4-(trifluoromethoxy)phenyl]-2H-tetrazole is an organic compound characterized by the presence of a tetrazole ring substituted with a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(trifluoromethoxy)phenyl]-2H-tetrazole typically involves the reaction of 4-(trifluoromethoxy)phenylhydrazine with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which subsequently undergoes cyclization to form the tetrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-[4-(trifluoromethoxy)phenyl]-2H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted tetrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5-[4-(trifluoromethoxy)phenyl]-2H-tetrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 5-[4-(trifluoromethoxy)phenyl]-2H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethoxy)phenylhydrazine
- 4-(trifluoromethoxy)phenylacetic acid
- 4-(trifluoromethoxy)phenylboronic acid
Uniqueness
5-[4-(trifluoromethoxy)phenyl]-2H-tetrazole is unique due to the presence of both the tetrazole ring and the trifluoromethoxy group. This combination imparts distinct chemical properties, such as high thermal stability and resistance to oxidation, making it valuable for various applications in research and industry.
Properties
CAS No. |
476194-10-2 |
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Molecular Formula |
C8H5F3N4O |
Molecular Weight |
230.15 g/mol |
IUPAC Name |
5-[4-(trifluoromethoxy)phenyl]-2H-tetrazole |
InChI |
InChI=1S/C8H5F3N4O/c9-8(10,11)16-6-3-1-5(2-4-6)7-12-14-15-13-7/h1-4H,(H,12,13,14,15) |
InChI Key |
LILGZVFYWUBIBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=N2)OC(F)(F)F |
Origin of Product |
United States |
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